molecular formula C18H23N3O3S2 B6538268 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1040642-14-5

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6538268
CAS No.: 1040642-14-5
M. Wt: 393.5 g/mol
InChI Key: HMJNWWBZHOBEMU-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a thiazole-derived carboxamide featuring a 4-ethylphenyl substituent on the thiazole ring and a methanesulfonyl-piperidine moiety. The methanesulfonyl group enhances electrophilicity and may improve metabolic stability, while the ethylphenyl substituent contributes to hydrophobic interactions in target binding .

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-3-13-4-6-14(7-5-13)16-12-25-18(19-16)20-17(22)15-8-10-21(11-9-15)26(2,23)24/h4-7,12,15H,3,8-11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJNWWBZHOBEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the 4-ethylphenyl Group:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methanesulfonyl Group: This step typically involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the thiazole derivative with the piperidine derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methanesulfonyl group.

    Reduction: Reduction reactions may target the thiazole ring or the piperidine ring, potentially altering the compound’s biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced thiazole or piperidine derivatives.

    Substitution: Products depend on the substituents introduced, potentially leading to a variety of functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Research: The compound can be used to study the effects of thiazole and piperidine derivatives on various biological pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring may interact with nucleophilic sites on proteins, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The methanesulfonyl group could play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

The compound’s closest analogs differ in substituents on the thiazole ring, carboxamide linker, or sulfonyl-piperidine moiety. Key comparisons include:

Compound Name Key Structural Features Molecular Weight Purity Notable Properties
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide 4-ethylphenyl thiazole, methanesulfonyl-piperidine carboxamide ~393.5 g/mol Not reported Enhanced hydrophobicity; potential kinase inhibition
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2) 2-chlorophenyl thiazole, morpholinoacetamide 337.8 g/mol 95% Chlorine substituent increases electronegativity; may alter target affinity
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (ID: Y207-1628) 4-ethylphenyl thiazole, methyl-substituted thiazole, acetamide 260.36 g/mol Not reported Simplified structure; reduced steric hindrance for binding
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Chlorophenyl group, ethylpiperazine carboxamide 270.81 g/mol 95% Piperazine conformation influences solubility; intermediate in organic synthesis

Conformational and Electronic Properties

  • The piperidine ring in the target compound adopts a chair conformation, as observed in crystallographic studies of similar carboxamides . This conformation enhances stability and optimizes interactions with hydrophobic binding pockets.

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